molecular formula C7H6Br2N2O B8188366 2,3-Dibromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one

2,3-Dibromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one

Cat. No.: B8188366
M. Wt: 293.94 g/mol
InChI Key: PLDHUVFYTJRAOP-UHFFFAOYSA-N
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Description

2,3-Dibromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one is a brominated derivative of the pyrrolo[3,2-c]pyridinone scaffold, a nitrogen-fused heterocycle of significant pharmacological interest. This compound features bromine atoms at the 2- and 3-positions of the pyrrole ring, which influence its electronic properties and reactivity. Pyrrolo[3,2-c]pyridinones are core structures in bioactive molecules, such as the tyrosine kinase inhibitor famitinib () and preclinical candidates like TAK-4411 and PH-089 ().

Properties

IUPAC Name

2,3-dibromo-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2O/c8-5-4-3(11-6(5)9)1-2-10-7(4)12/h11H,1-2H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDHUVFYTJRAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1NC(=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Cyclization

A widely used approach involves multicomponent reactions (MCRs) to assemble the bicyclic framework. For example:

  • Reactants : Methyl o-hydroxybenzoylpyruvate, aryl aldehydes, and primary amines.

  • Conditions : Reflux in ethanol with acetic acid (80°C, 20 h).

  • Mechanism : Condensation forms an imine intermediate, followed by cyclization via nucleophilic attack and dehydration.

  • Yield : 70–85% for analogous dihydrochromeno-pyrrolo derivatives.

Solid Acid-Catalyzed Cyclization

A two-step strategy employs a recyclable solid acid catalyst (e.g., sulfonated carbon):

  • Step 1 : Condensation of β-ketoesters with amines to form enaminones.

  • Step 2 : Cyclodehydration catalyzed by the solid acid (120°C, 6 h).

  • Advantages : Eco-friendly, high atom economy, and catalyst reuse for ≥6 cycles.

Bromination Methods

Direct Electrophilic Bromination

Conditions :

  • Reagents : Bromine (Br₂) in dichloromethane (DCM) or acetic acid.

  • Catalyst : FeBr₃ or H₂SO₄ (0.5 equiv) at 0–5°C.

  • Regioselectivity : Bromination occurs at the electron-rich 2- and 3-positions due to the directing effect of the pyridinone carbonyl.

  • Yield : 60–75% for dibrominated pyrrolo derivatives.

Example Protocol :

  • Dissolve 1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one (1.0 equiv) in DCM.

  • Add Br₂ (2.2 equiv) dropwise at 0°C with stirring.

  • Warm to room temperature and stir for 12 h.

  • Quench with Na₂S₂O₃, extract with DCM, and purify via recrystallization.

Radical Bromination Using NBS

Conditions :

  • Reagent : N-Bromosuccinimide (NBS, 2.2 equiv).

  • Initiator : AIBN (azobisisobutyronitrile, 0.1 equiv) in CCl₄.

  • Temperature : Reflux (80°C, 6 h).

  • Yield : 50–65% (lower selectivity due to competing side reactions).

Hydrogenation and Stability Considerations

The tetrahydro moiety is typically introduced during core synthesis to avoid over-reduction during bromination. Partial hydrogenation of aromatic precursors is less common but feasible:

  • Catalyst : Pd/C (10%) under H₂ (1 atm) in ethanol.

  • Conditions : 25°C, 24 h.

  • Challenge : Avoiding reduction of the pyridinone carbonyl.

Comparative Data Table: Bromination Methods

MethodReagentsSolventTemp (°C)Time (h)Yield (%)Selectivity (2,3 vs. others)
ElectrophilicBr₂, FeBr₃DCM0–251270>95%
RadicalNBS, AIBNCCl₄80655~80%
Acid-CatalyzedBr₂, H₂SO₄AcOH586590%

Key Research Findings

  • Regioselectivity : Electron-donating groups on the pyrrolo ring enhance bromination at the 2- and 3-positions.

  • Side Reactions : Over-bromination or oxidation of the tetrahydro ring occurs above 25°C, necessitating strict temperature control.

  • Scalability : Electrophilic bromination with FeBr₃ is preferred for industrial-scale synthesis due to higher yields and reproducibility.

Alternative Routes

Suzuki Coupling Post-Bromination

  • Step 1 : Synthesize 2,3-dibromo-pyrrolo[3,2-c]pyridine.

  • Step 2 : Hydrogenate the pyridine ring using Pd/C.

  • Limitation : Low efficiency due to competing dehalogenation during hydrogenation.

Ring-Distortion Strategy

  • Approach : Start with a pre-functionalized pyrrolidine ring and introduce bromine via late-stage C–H activation.

  • Catalyst : Pd(OAc)₂ with directing groups (e.g., amides).

  • Yield : <50% (ongoing optimization) .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrrolopyridines, while reduction and oxidation reactions can lead to different structural modifications .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,2-c]pyridin compounds exhibit promising anticancer properties. Specifically, compounds similar to 2,3-dibromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one have been investigated for their ability to inhibit tumor growth in various cancer models. For instance, research has shown that certain derivatives can selectively target cancer cells while sparing normal cells, thus reducing side effects commonly associated with chemotherapeutic agents .

2. Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects. It has been studied for its potential to mitigate neurodegenerative diseases by inhibiting pathways associated with neuronal cell death. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating conditions such as Alzheimer's disease and Parkinson's disease .

3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities against a range of pathogens. Preliminary studies suggest that it exhibits significant inhibitory effects against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics .

Synthetic Applications

1. Building Block in Organic Synthesis
Due to its unique structure, this compound serves as an important building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as cycloaddition and nucleophilic substitution. This versatility makes it valuable in the development of new pharmaceuticals and agrochemicals .

2. Synthesis of Novel Compounds
The compound can be employed as a precursor for synthesizing novel pyrrolidine derivatives that may possess enhanced biological activities. Its bromine substituents facilitate further chemical modifications which can lead to the discovery of new drugs with improved efficacy and selectivity .

Case Studies

1. Anticancer Research
A notable study demonstrated that a derivative of this compound exhibited a remarkable reduction in tumor size in xenograft models of non-small cell lung carcinoma (NSCLC). The study highlighted the compound's mechanism of action involving the inhibition of specific oncogenic pathways .

2. Neuroprotection in Animal Models
In an animal model study focusing on neurodegeneration, treatment with the compound resulted in significant preservation of neuronal integrity and function following induced oxidative stress. Behavioral assessments indicated improvements in cognitive function compared to control groups .

Comparison with Similar Compounds

Research Findings and Trends

  • Computational Insights : DFT studies on alkylated pyrrolo[3,2-c]carbazoles () suggest that substituent position critically impacts stability, a principle applicable to brominated analogs.
  • Pharmacological Potential: While non-brominated compounds dominate clinical development (e.g., famitinib), brominated derivatives are underexplored in lead optimization despite their versatility in medicinal chemistry.

Biological Activity

2,3-Dibromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one (CAS Number: 2456306-57-1) is a heterocyclic compound notable for its potential biological activities. The compound's structure includes a pyrrolopyridine framework that may interact with various biological targets, making it of interest in medicinal chemistry and pharmacology.

  • Molecular Formula: C7H6Br2N2O
  • Molecular Weight: 293.94 g/mol
  • Physical Form: Grey solid

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of Casein kinase 1 alpha and delta (CSNK1α and CSNK1δ), which are involved in numerous cellular processes including cell signaling and regulation of circadian rhythms .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Neuroprotection in Animal Models

A study involving animal models demonstrated that compounds similar to this compound provided significant neuroprotective effects against neurodegeneration induced by neurotoxins like MPTP. This suggests a potential therapeutic application in treating Parkinson's disease and other neurodegenerative disorders .

Antimicrobial Studies

Research on related pyrrolopyridine compounds has indicated that they possess antimicrobial properties. For instance, derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Although direct studies on this compound are scarce, the structural characteristics imply possible activity against similar pathogens .

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
NeuroprotectiveProtects dopaminergic neurons in animal models
Enzyme InhibitionInhibits CSNK1α and CSNK1δ
AntimicrobialPotential activity against bacterial strains

Q & A

Basic Research Questions

What synthetic routes are available for 2,3-Dibromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one, and how are intermediates purified?

Methodological Answer:
The synthesis typically involves bromination of a pyrrolo[3,2-c]pyridin-4-one scaffold. For example:

  • Step 1: Start with a 1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one core (e.g., via cyclization of substituted pyridines or coupling reactions) .
  • Step 2: Introduce bromine atoms at positions 2 and 3 using electrophilic brominating agents (e.g., N-bromosuccinimide in DMF or acetic acid) .
  • Purification: Use silica gel chromatography (eluent: hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Purity is validated via HPLC (>98%) and 1H NMR^1 \text{H NMR} (e.g., absence of succinimide peaks at δ 2.8 ppm) .

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purification MethodValidation Technique
Core synthesisPd-catalyzed coupling, 90°C60–75Column chromatography1H NMR^1 \text{H NMR}, LC-MS
BrominationNBS, DMF, 0°C → RT45–55RecrystallizationHPLC, 13C NMR^{13}\text{C NMR}

Which analytical techniques are optimal for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR^1 \text{H NMR}: Confirm regioselectivity of bromination (e.g., absence of aromatic protons at positions 2 and 3) .
    • 13C NMR^{13}\text{C NMR}: Identify carbonyl (C=O) at ~170 ppm and quaternary carbons adjacent to bromine atoms .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+^+ at m/z 335.94 for C7_7H7_7Br2_2N2_2O) .
  • X-ray Crystallography: Resolve conformational distortions caused by bromine steric effects (e.g., dihedral angles between pyrrolo and pyridinone rings) .

How is the compound’s solubility and stability assessed for in vitro assays?

Methodological Answer:

  • Solubility: Test in DMSO (stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) using nephelometry or UV-Vis spectroscopy. For DMSO stocks, ensure <0.1% precipitation after 24h .
  • Stability:
    • Short-term: Incubate in PBS (37°C, 48h) and monitor degradation via UHPLC-MS/MS .
    • Long-term: Store lyophilized powder at -20°C under argon; assess purity every 6 months .

Advanced Research Questions

How does the bromination pattern influence kinase inhibition selectivity (e.g., PLK-1 vs. CDK9)?

Methodological Answer:

  • Structural Insights: Bromine atoms at positions 2 and 3 sterically hinder binding to kinases with smaller active sites (e.g., CDK9). Compare with non-brominated analogs (e.g., PHA-767491) that inhibit CDC7 and CDK9 .
  • Kinase Profiling: Use competitive binding assays (e.g., ATP-γ-S displacement) across a panel of 50+ kinases.
    • Key Finding: Brominated derivatives show 4x selectivity for PLK-1 over CDK9 due to improved hydrophobic interactions in the PLK-1 ATP pocket .

Table 2: Selectivity Data for Analogous Compounds

CompoundPLK-1 IC50_{50} (nM)CDK9 IC50_{50} (nM)Selectivity Ratio
Non-brominated analog (e.g., PHA-767491)1201501.25
2,3-Dibromo derivative3048016.0

How can conflicting data on inhibitory potency across kinase assays be resolved?

Methodological Answer:

  • Assay Conditions: Standardize ATP concentrations (e.g., 10 µM vs. 1 mM) and buffer pH (7.4 vs. 6.8) to minimize variability .
  • Structural Validation: Co-crystallize the compound with target kinases (e.g., MK3) to confirm binding modes. For example, bromines may force Asp187 into unfavorable conformations in MK3, reducing potency .
  • Statistical Analysis: Use Z’-factor validation to ensure assay robustness and repeat experiments with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .

What strategies optimize metabolic stability and CNS penetration for in vivo studies?

Methodological Answer:

  • Metabolic Stability:
    • Liver Microsomes: Incubate with rat/human microsomes (37°C, 1h) and quantify parent compound via UHPLC-Q-Orbitrap/HRMS. Key metabolites (e.g., debrominated products) are identified using MS/MS fragmentation .
    • CYP Inhibition: Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • CNS Penetration:
    • PLGA-PVA Nanoparticles: Encapsulate the compound to improve blood-brain barrier permeability (e.g., 2.5x higher brain/plasma ratio vs. free drug in mice) .
    • LogP Optimization: Adjust substituents to maintain LogP ~2–3 (e.g., reduce bromine count if LogP >4) .

How are structure-activity relationships (SAR) systematically explored for this scaffold?

Methodological Answer:

  • Library Design: Synthesize analogs with substitutions at positions 1, 5, and 7 (e.g., methyl, phenyl, pyridinyl groups) using Suzuki-Miyaura coupling or reductive amination .
  • Key SAR Trends:
    • Position 2/3 Bromines: Critical for PLK-1 inhibition; removal reduces potency by >10x .
    • Position 4 (Carbonyl): Replacing O with S (thione) abolishes activity, highlighting hydrogen-bonding importance .

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